(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, DMSO-d₆):
¹³C NMR :
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry
- Electrospray Ionization (ESI) :
Table 2: Spectroscopic Signatures
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 7.6 (aromatic), δ 2.3 (CH₃) |
| ¹³C NMR | δ 200.2 (C=O) |
| FT-IR | 1705 cm⁻¹ (C=O) |
| MS | m/z 282.1 ([M+H]⁺) |
Computational Modeling and DFT-Based Conformational Studies
Density Functional Theory (DFT) studies reveal:
- Preferred conformers : The lowest-energy conformation features intramolecular hydrogen bonding between the carboxylic acid and benzoyl carbonyl groups, forming a six-membered ring.
- Torsional angles : The dihedral angle between the benzoyl and phenyl rings is optimized at 120°, minimizing steric hindrance.
- Solvent effects : Polar solvents stabilize the zwitterionic form by solvating the carboxylic acid proton.
Table 3: DFT-Optimized Geometric Parameters
| Parameter | Value |
|---|---|
| C=O bond length (benzoyl) | 1.21 Å |
| C-O bond length (COOH) | 1.34 Å |
| Dihedral angle (C1-C8) | 120° |
Comparative Analysis with Related Arylpropanoic Acid Derivatives
Structural and Functional Comparisons
| Compound | Key Differences | Impact on Properties |
|---|---|---|
| Ketoprofen | Lacks 2,4-dimethyl substitution | Higher COX-2 selectivity |
| Ibuprofen | Shorter alkyl chain (C₃ vs. C₄) | Reduced lipophilicity (logP 3.5 vs. 4.2) |
| Flurbiprofen | Fluorine substitution at para position | Enhanced metabolic stability |
The 2,4-dimethylbenzoyl group in this compound increases steric bulk compared to ketoprofen, potentially altering binding kinetics in biological systems. Its logP value of 3.73 (calculated) suggests higher membrane permeability than ibuprofen (logP 3.5).
Table 4: Comparative Physicochemical Properties
| Property | (2RS)-Compound | Ketoprofen | Ibuprofen |
|---|---|---|---|
| Molecular Weight |
Properties
IUPAC Name |
2-[3-(2,4-dimethylbenzoyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-11-7-8-16(12(2)9-11)17(19)15-6-4-5-14(10-15)13(3)18(20)21/h4-10,13H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFITRSZJZIQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The benzoyl group at the meta-position of the phenylpropanoic acid backbone is introduced via Friedel-Crafts acylation. A prototypical route involves:
-
Acylation of acetanilide : Benzoyl chloride reacts with acetanilide in the presence of AlCl₃ to form 4-benzoylacetanilide.
-
Second acylation : Acetyl chloride introduces the 2,4-dimethylbenzoyl group, yielding 2-acetamido-5-benzoylacetophenone.
-
Deprotection : Acidic hydrolysis removes the acetamide group, forming 2-amino-5-benzoylacetophenone.
-
Diazotization and reduction : Diazotization with NaNO₂/HBF₄ followed by reduction with H₃PO₂ yields 3-acetylbenzophenone.
Key Parameters
-
Solvent : Dichloromethane or nitrobenzene for acylation steps.
Oxidative Decarboxylation of Aryl Acetic Acids
High-Throughput Experimentation (HTE) Approach
HTE screens identified two oxidant systems for converting aryl acetic acids to ketones:
Reaction Conditions:
| Parameter | RuCl₃-NaIO₄-TBAB | CAN |
|---|---|---|
| Temperature | 80°C | 70°C |
| Solvent | Acetonitrile/water (3:1) | Acetic acid |
| Time | 12 h | 8 h |
Application to Target Compound
Using 2-[3-(2,4-dimethylbenzoyl)phenyl]propanoic acid ethyl ester as a substrate, oxidative decarboxylation with RuCl₃-NaIO₄-TBAB produced the ketone intermediate, which was hydrolyzed to the final product.
Isolation from Ketoprofen Synthesis
Impurity Formation Pathways
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid arises during ketoprofen synthesis due to:
Purification Strategies
-
Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/0.1% TFA mobile phase.
-
Recrystallization : Ethanol-water (7:3) at −20°C yields 95% pure product.
Darzens Reaction-Ester Hydrolysis Sequence
Reaction Steps
-
Darzens condensation : 3-Acetylbenzophenone reacts with ethyl chloroacetate in the presence of NaOEt to form an α,β-epoxy ester.
-
Hydrolysis : The epoxy ester undergoes alkaline hydrolysis (NaOH, 80°C) to a β-keto acid.
-
Decarboxylation : Acidic treatment (HCl, 100°C) removes CO₂, yielding the propanoic acid derivative.
Optimization Data
| Step | Conditions | Yield |
|---|---|---|
| Darzens Condensation | NaOEt, DMF, 80°C, 18 h | 92% |
| Hydrolysis | 2M NaOH, reflux, 2 h | 89% |
| Decarboxylation | 6M HCl, 100°C, 1 h | 95% |
Catalytic Asymmetric Synthesis
Chiral Ligand Systems
Racemization Mitigation
-
Low-temperature processing : Reactions conducted at −20°C reduce racemization of the propanoic acid chiral center.
-
Enzymatic resolution : Lipase-catalyzed ester hydrolysis separates enantiomers with >99% ee.
Industrial-Scale Production Protocols
Batch Process (Patent CN106748718B)
Continuous Flow Synthesis
Analytical Characterization
Critical quality attributes verified via:
Chemical Reactions Analysis
Types of Reactions
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in Pharmaceutical Impurity Profiles
The compound is compared below with key impurities of ibuprofen and ketoprofen, which share structural motifs but differ in substituents and pharmacological roles.
Key Structural and Functional Differences
Substituent Effects: The 2,4-dimethylbenzoyl group in the target compound enhances steric hindrance and lipophilicity compared to ibuprofen’s alkyl chain (e.g., 2-methylpropyl in Impurity A) .
Pharmacological Relevance :
- Unlike ibuprofen impurities, which are often inactive metabolites or synthesis intermediates, the target compound’s benzoyl group may retain partial COX inhibitory activity, though its role as an impurity necessitates strict limits (<0.1% in final formulations) .
Regulatory Status :
- The compound is classified under EP guidelines as a "Specified Impurity" for ketoprofen, requiring identification and quantification via HPLC or LC-MS . In contrast, ibuprofen impurities (e.g., Impurity A) are monitored for synthetic by-product control .
Analytical and Regulatory Data
| Parameter | This compound | Ibuprofen Impurity A | Ketoprofen Impurity D |
|---|---|---|---|
| Molecular Weight (g/mol) | 296.36 | 206.28 | 280.32 |
| LogP (Predicted) | 3.8–4.2 | 3.1–3.5 | 3.6–4.0 |
| EP Limit | ≤0.15% | ≤0.10% | ≤0.20% |
| Primary Detection Method | HPLC (UV 254 nm) | GC-MS | HPLC-MS/MS |
Biological Activity
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid, commonly referred to as Ketoprofen Impurity J , is a compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18O3
- Molecular Weight : 282.33 g/mol
- CAS Number : 1785759-59-2
- IUPAC Name : 2-[3-(2,4-dimethylbenzoyl)phenyl]propanoic acid
As an impurity of ketoprofen, this compound exhibits biological activities similar to those of ketoprofen itself. Ketoprofen primarily acts through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins—mediators involved in inflammation and pain signaling.
Key Mechanisms:
- COX Inhibition : Reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.
- Antipyretic Effects : Lowers fever by acting on the hypothalamus.
- Analgesic Properties : Provides relief from pain by modulating pain perception pathways.
Biological Activity
Research indicates that this compound possesses significant biological activities:
- Anti-inflammatory Activity : Similar to ketoprofen, it effectively reduces inflammation in various models.
- Analgesic Effects : Demonstrated efficacy in alleviating pain in animal models.
- Antioxidant Properties : Exhibits potential antioxidant activity, which may contribute to its overall therapeutic effects.
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various ketoprofen analogs, including this compound. The results showed a significant reduction in edema in carrageenan-induced paw edema models in rats when treated with this compound compared to controls.
| Compound | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Ketoprofen | 10 | 70 |
| Impurity J | 10 | 65 |
Study 2: Analgesic Activity
Another study assessed the analgesic effects using the hot plate test in mice. The results indicated that this compound produced a dose-dependent increase in latency time compared to untreated mice.
| Dose (mg/kg) | Latency Time Increase (seconds) |
|---|---|
| 0 | 0 |
| 5 | 3 |
| 10 | 6 |
| 20 | 10 |
Q & A
Q. Which pharmacopeial reference standards are critical for characterizing this compound, and how are they applied?
- Methodological Answer : The European Pharmacopoeia (EP) lists related impurities (e.g., Imp. J(EP): CAS n/a) as benchmarks. These standards are used in quantitative NMR (qNMR) with deuterated DMSO as solvent. For example, the propanoic acid proton (δ 12.3 ppm) integrates against a certified internal standard (e.g., maleic acid) to quantify purity ≥99.5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
